Product packaging for 2-(Phenylethynyl)benzaldehyde(Cat. No.:CAS No. 59046-72-9)

2-(Phenylethynyl)benzaldehyde

Cat. No.: B1589314
CAS No.: 59046-72-9
M. Wt: 206.24 g/mol
InChI Key: SDSQNHMKRHPAIM-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of 2-(Phenylethynyl)benzaldehyde in Synthetic Methodologies

This compound has become a cornerstone in the development of various synthetic methodologies, particularly in the construction of polycyclic aromatic hydrocarbons and heterocyclic systems. Its utility stems from the dual reactivity of the aldehyde and alkyne functionalities, which can be selectively targeted or engaged in cascade reactions to build molecular complexity in a single step.

A prominent application of this compound is in benzannulation reactions, which are crucial for creating substituted naphthalenes. nih.govacs.org The Asao-Yamamoto benzannulation, for instance, utilizes this aldehyde to react with alkynes, offering a convergent route to densely functionalized naphthalenes. nih.govacs.org This method is highly valued for its ability to tolerate sterically hindered substrates and, in many cases, for its regioselectivity, which is governed by the electronic properties of the reacting alkyne. nih.govacs.org Researchers have expanded this methodology to include silyl- and halogen-substituted alkynes, enabling the synthesis of a wide array of naphthalenes with controlled substitution patterns. nih.govacs.orgrsc.orgnih.gov Such naphthalenes are precursors to advanced materials like graphene nanoribbons and complex aromatic systems for use in organic electronics. nih.govacs.org

Beyond naphthalenes, this compound is a key precursor for a variety of heterocyclic compounds. Through electrophilic cyclization, it can be converted into highly substituted 1H-isochromenes and isobenzofurans. nih.gov These reactions often proceed under mild conditions and can be triggered by various electrophiles like iodine, N-iodosuccinimide (NIS), and N-bromosuccinimide (NBS), in the presence of different nucleophiles. nih.gov The aldehyde group plays a crucial role in these transformations, acting as an internal nucleophile or being transformed in the process.

Furthermore, multicomponent reactions involving this compound have opened avenues to complex nitrogen- and phosphorus-containing heterocycles. rsc.orgresearchgate.net For example, a one-pot, three-component reaction with amines and diphenylphosphine (B32561) oxide can selectively yield phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydro-isoquinolines, or 2H-isoindolines, depending on the catalyst and reaction conditions. rsc.orgresearchgate.net Similarly, it is used in the synthesis of isoquinolin-1(2H)-ones through a zinc-catalyzed aerobic cyclocondensation with arylamines. mdpi.com

The compound also serves as a starting material for constructing indenones, which are important structural motifs in natural products and synthetic molecules. iyte.edu.tr For instance, photolytic reactions with iron pentacarbonyl lead to the formation of (tricarbonyliron)-2-phenylindenone. acs.org Additionally, it is a reactant in cascade reactions to form complex polycyclic systems like 10-benzoyl-3,4-dihydroanthracen-1(2H)-ones. tandfonline.com

The research trajectory of this compound clearly indicates a shift towards its use in more complex, atom-economical, and step-efficient synthetic strategies. Its application in metal-catalyzed versus metal-free reactions continues to be an active area of investigation, with Brønsted acids emerging as a viable alternative for certain benzannulation reactions. oup.comoup.com

Overview of Key Structural Features and Reactivity Potential of this compound

The chemical behavior of this compound is dictated by its distinct structural features: an aldehyde group (-CHO) and a phenylethynyl group (-C≡C-Ph) positioned ortho to each other on a benzene (B151609) ring. cymitquimica.comnih.gov This specific arrangement allows for unique intramolecular interactions and a wide range of reactivity patterns.

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This reactivity is fundamental to many of its applications, including the formation of imines in multicomponent reactions that lead to nitrogen-containing heterocycles. rsc.orgresearchgate.netmdpi.com It can also be reduced to an alcohol or oxidized to a carboxylic acid, although these transformations are less common in the context of its use as a building block for complex cyclizations.

The phenylethynyl group, an internal alkyne, is a region of high electron density, making it nucleophilic and prone to attack by electrophiles. This is exemplified in the electrophilic cyclization reactions to form isochromenes, where an external electrophile adds to the alkyne, triggering a subsequent intramolecular reaction with the aldehyde's oxygen. nih.gov The alkyne can also participate in cycloaddition reactions, such as the [4+2] benzannulation with other alkynes to form naphthalenes. nih.govacs.org

The synergy between the ortho-positioned aldehyde and phenylethynyl groups is the most critical aspect of the molecule's reactivity. This proximity enables a variety of cascade and tandem reactions where both functional groups participate in a concerted or sequential manner. For example, in the synthesis of isoquinolin-1(2H)-ones, the aldehyde first reacts with an amine to form an imine, which is then followed by an intramolecular cyclization involving the alkyne. mdpi.com

The reactivity of this compound can be finely tuned by the choice of catalysts and reaction conditions. Transition metals like palladium, copper, silver, and zinc are frequently used to catalyze its transformations. nih.govmdpi.comthieme-connect.comrsc.orgresearchgate.netacs.orgacs.org For instance, silver catalysts can promote a three-component reaction with amines and diazo compounds to produce 3-benzazepines. acs.org In contrast, metal-free conditions, often employing Brønsted or Lewis acids, can also facilitate reactions like benzannulation. oup.comoup.comauctoresonline.org

Below is an interactive data table summarizing some of the key reactions and products derived from this compound.

Reaction TypeReactantsCatalyst/ReagentsProduct(s)
BenzannulationAlkynesZnCl2 or Brønsted acid2,3-Disubstituted naphthalenes
Electrophilic CyclizationAlcohols, I2K2CO3Iodinated 1H-isochromenes
Multicomponent ReactionPrimary amine, Diphenylphosphine oxideZrCl4 or AgOAcPhosphinoyl-functionalized isoquinolines/isoindolines
Aerobic CyclocondensationArylaminesZn(OTf)2, K2CO3, O2Isoquinolin-1(2H)-ones
Cascade CyclizationCyclohexane-1,3-dioneTfOH10-Benzoyl-3,4-dihydroanthracen-1(2H)-ones

Historical Context of this compound in Academia

While the exact first synthesis of this compound is not prominently documented in the provided search results, its emergence in the scientific literature is closely tied to the development of modern synthetic methods, particularly those involving alkynes. The Asao-Yamamoto benzannulation reaction, first reported in the early 2000s, was a significant milestone that highlighted the utility of ortho-alkynyl benzaldehydes, including the phenylethynyl derivative. nih.govacs.orgnih.gov Although reported a decade earlier, its full potential for synthesizing complex aromatic systems was not widely recognized until later studies. nih.govacs.org

The growing interest in polycyclic aromatic hydrocarbons and complex heterocycles for materials science and medicinal chemistry applications has propelled this compound into the spotlight. Early investigations likely focused on its fundamental reactivity, but the past two decades have seen a surge in its use as a strategic starting material in total synthesis and methodology development.

The evolution of its use can be seen in the transition from simple two-component reactions to more sophisticated multicomponent and cascade processes. rsc.orgresearchgate.nettandfonline.com This trajectory reflects broader trends in organic chemistry towards efficiency, atom economy, and the rapid construction of molecular complexity. The continued exploration of new catalysts and reaction conditions for transformations involving this compound ensures its enduring relevance in contemporary organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O B1589314 2-(Phenylethynyl)benzaldehyde CAS No. 59046-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQNHMKRHPAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434149
Record name 2-(phenylethynyl)benzaldehyde
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59046-72-9
Record name 2-(phenylethynyl)benzaldehyde
Source EPA DSSTox
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Record name 59046-72-9
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Synthetic Strategies and Methodologies for 2 Phenylethynyl Benzaldehyde and Its Derivatives

Established Synthetic Routes to 2-(Phenylethynyl)benzaldehyde

The construction of the carbon-carbon triple bond in this compound is most commonly achieved through well-established cross-coupling reactions. Palladium and copper-catalyzed methods have proven to be particularly effective.

Palladium-Catalyzed Sonogashira Cross-Coupling for this compound Synthesis

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes, including this compound. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction has been widely utilized due to its mild conditions and tolerance of various functional groups. tubitak.gov.trthieme-connect.de

In a typical synthesis of this compound, 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde (B122850) is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride, and a copper(I) salt, often copper(I) iodide. A base, typically an amine like triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction.

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling byproducts and to simplify purification. tubitak.gov.tr These copper-free methods often employ more sophisticated palladium catalysts, including palladacycles and palladium nanoparticles, and may be carried out in alternative solvent systems, including aqueous media. tubitak.gov.trresearchgate.net For instance, a dimeric C,N-palladacycle has been shown to be an efficient homogeneous catalyst for the copper-free Sonogashira coupling of aryl halides with phenylacetylene in a DMF/H₂O solvent system. tubitak.gov.tr

Table 1: Comparison of Catalytic Systems in Sonogashira Coupling

Catalyst SystemKey FeaturesAdvantages
Traditional Pd/Cu Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine BaseWell-established, versatile
Copper-Free Palladacycles, Pd NanoparticlesReduces homocoupling, simplified purification
Aqueous Media Water as solventEnvironmentally friendly, cost-effective

Copper-Catalyzed Approaches in this compound Synthesis

While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze the coupling of alkynes with aryl halides, a reaction known as the Castro-Stephens coupling. However, for the synthesis of this compound, copper catalysis is more prominently featured in benzannulation reactions to form substituted naphthalenes from this compound as a starting material. oup.comrsc.orgrsc.org

Copper catalysts, such as copper(I) iodide and copper(II) triflate, are effective in promoting the cyclization of this compound with various alkynes to yield naphthalene (B1677914) derivatives. oup.comresearchgate.net For example, the copper-catalyzed benzannulation of this compound with alkynes in the presence of halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) can selectively produce 1-halonaphthalenes. researchgate.net

Furthermore, copper-catalyzed multicomponent reactions involving this compound, amines, and other reagents have been developed to synthesize complex nitrogen-containing heterocycles. escholarship.org For example, a copper(II) chloride catalyzed three-component reaction of an amine, an aldehyde (or ketone), and an alkyne provides a direct route to propargylamines. escholarship.org

Synthesis of Substituted 2-(Phenylethynyl)benzaldehydes

The methodologies for synthesizing the parent this compound can be extended to prepare a variety of substituted derivatives, which are valuable for creating more complex and functionally diverse molecules.

Preparation of o-(2-Acyl-1-ethynyl)benzaldehydes

The synthesis of o-(2-acyl-1-ethynyl)benzaldehydes involves the introduction of an acyl group at the 2-position of the ethynyl (B1212043) moiety. These compounds are key precursors for the synthesis of various heterocyclic and polycyclic structures. acs.orgacs.orgnih.govfigshare.comresearchgate.net A common strategy involves the Sonogashira coupling of a 2-halobenzaldehyde with an appropriate acyl-substituted terminal alkyne.

A highly regioselective approach has been developed for the synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans starting from o-(2-acyl-1-ethynyl)benzaldehydes. acs.orgacs.orgnih.govfigshare.com These benzaldehydes react with amino acid derivatives in a cascade cyclization process. For instance, reaction with N-acylglycines leads to the formation of indeno[2,1-c]pyran-3-ones. acs.orgacs.orgnih.govfigshare.com

Table 2: Reactions of o-(2-Acyl-1-ethynyl)benzaldehydes

ReactantProductReaction Type
N-AcylglycinesIndeno[2,1-c]pyran-3-onesCascade Cyclization
Free Amino Acids1-OxazolonylisobenzofuransCascade Cyclization

Synthesis of Halogenated 2-(Phenylethynyl)benzaldehydes

Halogenated derivatives of this compound are important intermediates, particularly for the synthesis of halogenated naphthalenes and other polycyclic aromatic hydrocarbons. The halogen atoms can be introduced either on the benzaldehyde (B42025) ring or on the phenylacetylene moiety prior to the cross-coupling reaction.

A general strategy to access substituted 2-naphthyne precursors involves the Asao-Yamamoto benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes. rsc.orgrsc.orgresearchgate.netnih.gov This reaction, often catalyzed by zinc chloride, provides 2-halo-3-silylnaphthalenes with high regioselectivity. rsc.orgnih.gov The reaction is efficient for both iodo- and bromoalkynes. nih.gov For example, the reaction of a substituted benzaldehyde with (trimethylsilyl)iodoacetylene in the presence of ZnCl₂ yields the corresponding 2-iodo-3-(trimethylsilyl)naphthalene. rsc.orgnih.gov

Table 3: Benzannulation of Halogenated Silylalkynes with Substituted Benzaldehydes rsc.orgnih.gov

Benzaldehyde SubstituentHalo-silylalkyneProduct Yield
Unsubstituted(Trimethylsilyl)iodoacetyleneGood to Excellent
Halogenated(Trimethylsilyl)iodoacetylene70-93%
Phenolic Esters(Trimethylsilyl)iodoacetylene63%
Alkyl Groups(Trimethylsilyl)iodoacetylene59%

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound and its derivatives. These approaches focus on reducing the use of hazardous solvents and reagents, improving atom economy, and utilizing renewable resources.

One significant development is the use of water as a solvent for Sonogashira coupling reactions. tubitak.gov.trresearchgate.net Performing the reaction in an aqueous medium can reduce the reliance on volatile and often toxic organic solvents. tubitak.gov.tr Catalyst systems, such as Pd/C, have been successfully employed for copper-free Sonogashira couplings in water. researchgate.net

Another green approach involves the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and improved yields. Metal-free benzannulation reactions of this compound with alkynes have been achieved under microwave irradiation in the presence of a Brønsted acid, providing an alternative to transition-metal-catalyzed methods. oup.com

The use of safer, bio-based solvents is also being explored. For example, γ-valerolactone-based ionic liquids have been utilized as alternative reaction media for copper- and auxiliary base-free Pd-catalyzed Sonogashira coupling reactions. beilstein-journals.org

Table 4: Green Chemistry Strategies in Synthesis

StrategyExampleBenefit
Aqueous Solvent Pd/C catalyzed Sonogashira in water researchgate.netReduced use of hazardous organic solvents
Microwave Irradiation Metal-free benzannulation oup.comShorter reaction times, improved efficiency
Bio-based Solvents γ-Valerolactone-based ionic liquids beilstein-journals.orgUse of renewable and safer solvents

Metal-Free Synthetic Methodologies for this compound

The development of synthetic routes to this compound and its derivatives that avoid the use of metal catalysts is a significant area of research, driven by the goals of reducing costs, minimizing toxic metal residues in products, and simplifying purification processes. These metal-free approaches often rely on the use of Brønsted acids, organocatalysts, or occur under catalyst-free conditions, showcasing innovative strategies in organic synthesis.

One notable metal-free method involves the benzannulation reaction of this compound with various alkynes, catalyzed by a Brønsted acid under microwave irradiation, to produce 2,3-disubstituted naphthalenes. oup.comoup.comresearchmap.jpnii.ac.jp This reaction demonstrates the utility of this compound as a key building block in the construction of complex aromatic systems without the need for transition metals. The efficiency of this transformation is highly dependent on the choice of the Brønsted acid, with p-toluenesulfonic acid monohydrate (TsOH·H₂O) and trifluoroacetic acid showing moderate to good yields. oup.com The reaction is proposed to proceed through the formation of a benzopyrylium cation, which then undergoes a [4+2] cycloaddition with the alkyne, followed by elimination of an acid anhydride (B1165640) to yield the naphthalene derivative. oup.com

In addition to Brønsted acid catalysis, multicomponent reactions offer a catalyst-free pathway to derivatives of this compound. For instance, the reaction of this compound, a primary amine, and diphenylphosphine (B32561) oxide can proceed without any catalyst to form phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine. rsc.orgresearchgate.net This highlights a highly atom-economical approach to functionalized derivatives.

Furthermore, electrochemical methods present a green alternative for the alkynylation of aldehydes, including those that could serve as precursors to this compound. okayama-u.ac.jp Cathodic reduction can initiate the alkynylation of aldehydes with trimethylsilylacetylene, operating under metal-free conditions. okayama-u.ac.jp This process is thought to involve an electron-generated base that promotes the reaction. okayama-u.ac.jp

These examples underscore the growing interest and success in developing metal-free synthetic strategies for this compound and its derivatives, offering more sustainable and efficient alternatives to traditional metal-catalyzed reactions.

Detailed Research Findings

Brønsted Acid-Catalyzed Benzannulation:

A study by Umeda et al. systematically investigated the effect of various Brønsted acids on the benzannulation of this compound with diphenylacetylene. oup.com The results, summarized in the table below, indicate that the choice of acid is crucial for the reaction's success. While acids like acetic acid and trifluoromethanesulfonic acid gave low yields, trifluoroacetic acid and p-toluenesulfonic acid monohydrate proved to be more effective. oup.com The use of microwave irradiation was also found to enhance the reaction yields. oup.com The study further explored the substrate scope with various substituted alkynes, demonstrating the versatility of this method for preparing a range of 2,3-disubstituted naphthalenes. oup.com

Table 1: Effect of Brønsted Acid on the Benzannulation of this compound with Diphenylacetylene oup.com

EntryBrønsted AcidYield (%)
1Acetic AcidLow
2Chloroacetic AcidLow
3Dichloroacetic AcidLow
4Trichloroacetic AcidLow
5Difluoroacetic AcidLow
6Trifluoroacetic AcidModerate
7Trifluoromethanesulfonic AcidLow
810-Camphorsulfonic AcidLow
9p-Toluenesulfonic Acid MonohydrateModerate

Yields are based on the original research paper's classification.

Catalyst-Free Multicomponent Reaction:

Research by Keglevich et al. has shown that the three-component reaction of this compound, an amine (such as benzylamine), and diphenylphosphine oxide can proceed efficiently without any catalyst to yield the corresponding N-(2-(phenylethynyl)benzyl)amine derivative. rsc.orgresearchgate.net This reaction provides a straightforward and atom-economical route to these functionalized molecules. The study also explored the use of catalysts to steer the reaction towards different cyclic products, but the initial amine formation was successful without any catalytic intervention. rsc.org

Table 2: Catalyst-Free Synthesis of Phosphinoyl-Functionalized N-(2-(Phenylethynyl)benzyl)amine rsc.org

Reactant 1Reactant 2Reactant 3ProductConditions
This compoundBenzylamineDiphenylphosphine OxideN-((2-(phenylethynyl)phenyl)(phenyl)methyl)anilineCatalyst-free

Reactivity and Transformation of 2 Phenylethynyl Benzaldehyde in Cascade and Cyclization Reactions

Benzannulation Reactions Involving 2-(Phenylethynyl)benzaldehyde

Benzannulation, the formation of a new benzene (B151609) ring, is a powerful tool in organic synthesis. This compound is a key precursor in several benzannulation methodologies for synthesizing polysubstituted naphthalenes, which are important motifs in materials science and medicinal chemistry. oup.com

The Asao-Yamamoto benzannulation is a notable reaction that utilizes substrates like this compound for the synthesis of multi-substituted naphthalenes. oup.comresearchgate.net This transformation typically involves the reaction of an o-alkynylbenzaldehyde with an alkyne, catalyzed by a gold salt such as AuCl₃. acs.org For instance, the reaction of this compound with pentyne in the presence of AuCl₃ yields the corresponding 1-benzoyl-2-propyl-naphthalene. acs.org

A proposed mechanism for this gold-catalyzed formal [4+2] benzannulation begins with the coordination of the gold catalyst to the alkyne of the benzaldehyde (B42025), which increases its electrophilicity. acs.org This is followed by a nucleophilic attack from the carbonyl oxygen onto the activated alkyne, leading to a Diels-Alder type [4+2] cycloaddition with the second alkyne molecule. A subsequent bond rearrangement affords the naphthalene (B1677914) product and regenerates the catalyst. acs.org

EntryR¹ in AlkyneR² in AlkyneProductYield (%)
1C₃H₇H1-benzoyl-2-propyl-naphthalene53
2PhH1-benzoyl-2-phenyl-naphthalene87
3PhPh1-benzoyl-2,3-diphenylnaphthalene95

Data sourced from a study on AuCl₃-catalyzed benzannulation. acs.org

The regioselectivity of the Asao-Yamamoto benzannulation is a critical aspect, particularly when using unsymmetrical alkynes. researchgate.netnih.gov Research has shown that regioselective cycloadditions occur when one of the alkyne carbons can preferentially stabilize a developing positive charge. researchgate.net The reaction's regioselectivity can be predicted by calculating the relative energies of the carbocations formed at each alkyne carbon. researchgate.net This high degree of regioselectivity is maintained even with bulky substituents. researchgate.net

The scope of this reaction is broad, allowing for the synthesis of densely functionalized aromatic compounds. researchgate.net A significant application is the reaction of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes, which provides 2-halo-3-silylnaphthalenes with complete regioselectivity. These products serve as valuable precursors for 2-naphthyne intermediates. researchgate.net

An alternative to transition-metal-catalyzed methods is the metal-free benzannulation of this compound and various alkynes. oup.comoup.com This reaction proceeds in the presence of a Brønsted acid catalyst, with efficiency significantly enhanced by microwave irradiation. oup.com This approach provides a direct route to 2,3-disubstituted naphthalenes and can be used to prepare sterically hindered polycyclic aromatic hydrocarbons. oup.com

Studies have investigated the efficacy of various Brønsted acids. Under conventional heating at 80 °C, trifluoroacetic acid and p-toluenesulfonic acid monohydrate (TsOH·H₂O) provided moderate yields of the naphthalene product. oup.com However, under microwave irradiation at 200 °C for 30 minutes, the reaction is much more efficient. oup.com Fluoro-substituted carboxylic acids give moderate yields under these conditions, while TsOH·H₂O proves to be a highly effective catalyst. oup.com

EntryBrønsted AcidConditionsYield of 2,3-diphenylnaphthalene
1Acetic Acid80 °C, 15 hLow
2Trifluoroacetic Acid80 °C, 15 hModerate
3p-Toluenesulfonic Acid Monohydrate80 °C, 15 hModerate
4Trifluoroacetic Acid200 °C, 30 min, MW42%
5Pentafluoropropionic Acid200 °C, 30 min, MW35%
6Heptafluorobutyric Acid200 °C, 30 min, MW28%
7p-Toluenesulfonic Acid Monohydrate200 °C, 30 min, MW80%

Data adapted from Umeda et al. investigating metal-free benzannulation. oup.com

Copper(II) salts, in conjunction with a Brønsted acid, can also effectively catalyze the benzannulation reaction of this compound. researchgate.net This method is considered a variant of the Asao-Yamamoto benzannulation. The reaction is proposed to proceed through a benzopyrylium intermediate, highlighting a different mechanistic pathway compared to some other metal-catalyzed versions. researchgate.net This copper-catalyzed approach has been successfully employed to generate precursors for nanographenes, which are subsequently formed via an oxidative Scholl reaction. researchgate.net

Cascade Cyclization and Annulation Reactions

The dual reactivity of the aldehyde and alkyne functionalities in this compound enables complex cascade reactions, allowing for the rapid construction of intricate heterocyclic frameworks from simple starting materials.

A highly regioselective and divergent synthesis has been developed for producing indeno[2,1-c]pyran-3-ones starting from o-(2-acyl-1-ethynyl)benzaldehydes, a class of compounds that includes this compound. nih.govacs.org This method utilizes the Erlenmeyer–Plöchl azlactone (EPA) reaction, where the benzaldehyde derivative reacts with N-acylglycines. nih.govacs.org

The process is operationally simple and does not require any metal catalysts. nih.gov The reaction is typically carried out with sodium acetate (B1210297) (NaOAc) as a base and acetic anhydride (B1165640) (Ac₂O) at elevated temperatures. acs.org The transformation is a cascade cyclization that involves the sequential formation of two C–C bonds and two C–O bonds. nih.govacs.org The proposed mechanism begins with the formation of an oxazolone (B7731731) (azlactone) intermediate, which then undergoes a series of cyclizations induced by the acetate anion to construct the final indeno[2,1-c]pyran-3-one scaffold. acs.org

Formation of 1-Oxazolonylisobenzofurans via 5-exo-dig Cyclization

A highly regioselective, metal-free approach allows for the synthesis of 1-oxazolonylisobenzofuran derivatives from o-(2-acyl-1-ethynyl)benzaldehydes, a class of compounds to which this compound belongs. acs.orgnih.gov This transformation occurs when the benzaldehyde derivative reacts with free amino acids under the conditions of the Erlenmeyer–Plöchl azlactone (EPA) reaction. acs.orgacs.org The process is typically conducted using sodium acetate (NaOAc) as a base in neat acetic anhydride (Ac₂O) at elevated temperatures. nih.gov

The reaction mechanism involves several sequential steps. Initially, the free amino acid reacts with acetic anhydride to form an oxazolone in situ. This oxazolone then acts as a nucleophile, attacking the aldehyde group of the this compound derivative in a 1,2-addition. The resulting intermediate subsequently undergoes a highly selective 5-exo-dig cyclization, where the oxygen anion attacks the internal carbon of the alkyne. This cyclization forms a C-O bond and leads to the final 1-oxazolonylisobenzofuran product. acs.orgacs.org The reaction tolerates both electron-donating and electron-withdrawing groups on the benzaldehyde ring system. nih.gov

Table 1: Synthesis of 1-Oxazolonylisobenzofurans
Starting AldehydeAmino AcidBase/SolventTemperatureYield
o-(2-acyl-1-ethynyl)benzaldehydeFree Amino Acids (e.g., Alanine, Phenylalanine)NaOAc / Ac₂O80 °CModerate to Good nih.gov

Tandem Benzannulation/Friedel-Crafts Reactions

Information regarding the specific tandem benzannulation/Friedel-Crafts reactions of this compound could not be retrieved from the provided search results.

Electrophilic Cyclization for Isochromene and Naphthalene Derivatives

This compound serves as an excellent precursor for the synthesis of highly substituted 1H-isochromenes and naphthalenes through electrophilic cyclization. nih.gov This process involves the reaction of the aldehyde with an electrophile in the presence of a nucleophile. A variety of electrophiles, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), have been shown to effectively initiate the cyclization. nih.gov

When alcohols such as methanol (B129727) are used as nucleophiles, the reaction proceeds smoothly at room temperature to yield the corresponding 1-alkoxy-4-halo-1H-isochromenes in good to excellent yields. The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) with a base such as potassium carbonate (K₂CO₃) to neutralize the acid generated during the reaction. nih.gov

Furthermore, this methodology can be extended to synthesize naphthalene derivatives. By reacting 2-(1-alkynyl)arenecarboxaldehydes with I₂ and simple olefins or alkynes, naphthyl ketones and iodides can be readily prepared. nih.govnih.gov The 6-endo-dig electrophilic cyclization of related propargylic alcohols using electrophiles like ICl, I₂, or Br₂ also provides a regioselective route to substituted naphthalenes. nih.gov

Table 2: Electrophilic Cyclization of this compound (PEBA)
SubstrateElectrophileNucleophile/ReagentProduct TypeYield
PEBAI₂MethanolIodinated Isochromene88% nih.gov
PEBAIClMethanolIodinated Isochromene85% nih.gov
PEBABr₂MethanolBrominated Isochromene86% nih.gov
PEBAPhSeBrMethanolSelenium-Substituted Isochromene75% nih.gov
Arene-containing propargylic alcoholsICl / Br₂-Substituted NaphthalenesGood to Excellent nih.gov

Cascade Bicyclization for Poly-functionalized Indeno[2,1-b]pyrroles

An unprecedented N-heterocyclic carbene (NHC)-catalyzed cascade bicyclization of this compound with thiazolium salts provides a novel and efficient route to poly-functionalized indeno[2,1-b]pyrroles. This metal-free reaction demonstrates high regioselectivity and functional group compatibility. The thiazole (B1198619) carbene, generated in situ from the thiazolium salt by deprotonation with a base, plays a dual role as both a reaction partner and a catalyst.

The proposed mechanism begins with the NHC adding to the aldehyde group of this compound, initiating an umpolung process. This is followed by the addition of the thiazole carbene into the carbon-carbon triple bond, leading to a spirocyclic intermediate. Subsequent ring-opening of the resulting cyclopropene (B1174273) affords the complex indeno[2,1-b]pyrrole (B11918725) skeleton. The reaction is typically performed using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction accommodates a variety of substituents on the arylalkynyl moiety of the aldehyde, including methyl, methoxy, fluoro, and chloro groups, yielding products in moderate to good yields.

Synthesis of Isoquinoline-Fused Quinazolinones via Ag(I)-Catalyzed Cascade Annulation

Isoquinoline-fused quinazolinone derivatives can be synthesized in good to excellent yields through a silver(I)-catalyzed cascade annulation of this compound and 2-aminobenzamides. This method is efficient and tolerates a range of functional groups on both reactants.

The reaction is proposed to proceed via the formation of an imine from the condensation of 2-aminobenzamide (B116534) and this compound. The silver(I) catalyst, typically silver nitrate (B79036) (AgNO₃), then coordinates to the alkyne bond of the imine intermediate. This coordination facilitates a 6-endo-dig cyclization through protodemetalation, forming a dihydroisoquinoline intermediate. Finally, an in situ oxidation of this intermediate delivers the aromatic isoquinoline-fused quinazolinone product and regenerates the silver catalyst for the next cycle. The reaction works well with various substituents on the alkyne, including butyl and different aryl groups, as well as with electron-withdrawing or electron-donating groups on the benzaldehyde ring.

Multicomponent Reactions (MCRs) of this compound

Multicomponent reactions involving this compound provide a powerful tool for the one-pot synthesis of diverse and complex molecular scaffolds, offering high atom economy and operational simplicity.

The one-pot, three-component reaction of this compound, a primary amine, and diphenylphosphine (B32561) oxide can selectively yield three distinct products depending on the catalyst and reaction conditions. nih.govrsc.org This remarkable selectivity allows for the targeted synthesis of potentially biologically active phosphinoyl-functionalized compounds. nih.gov

N-(2-(Phenylethynyl)benzyl)amine Derivatives: In the absence of any catalyst, the reaction proceeds at room temperature to selectively form the linear phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine. nih.govrsc.org This product is the result of the initial formation of an imine between the aldehyde and the primary amine, followed by the nucleophilic addition of diphenylphosphine oxide to the imine C=N bond. rsc.org

1,2-Dihydroisoquinoline (B1215523) Derivatives: When a catalyst is introduced, cyclization can occur. Zirconium(IV) chloride (ZrCl₄) has been identified as a highly efficient catalyst for promoting a 6-endo-dig cyclization, leading to the formation of 1,2-dihydroisoquinoline derivatives. nih.govrsc.org

2H-Isoindoline Derivatives: By employing silver acetate (AgOAc) as the catalyst, the reaction pathway is diverted to selectively produce 2H-isoindoline derivatives through a 5-exo-dig cyclization. nih.govrsc.org Further studies have shown that the 1,2-dihydroisoquinoline product can be converted into the thermodynamically more stable 2H-isoindoline isomer. nih.gov

This catalyst-controlled selectivity underscores the synthetic utility of multicomponent reactions with this compound for creating a library of structurally diverse phosphorus-containing heterocyclic compounds. rsc.orgresearchgate.net

Table 3: Catalyst-Dependent Selectivity in the MCR of this compound, Aniline, and Diphenylphosphine Oxide nih.govrsc.org
CatalystProduct TypeCyclization Mode
NoneN-(2-(Phenylethynyl)benzyl)amineNo Cyclization
Zirconium(IV) chloride (ZrCl₄)1,2-Dihydroisoquinoline6-endo-dig
Silver acetate (AgOAc)2H-Isoindoline5-exo-dig

Kabachnik–Fields Reaction for α-Amino (2-Alkynylphenyl)-Methylphosphonates and 1,2-Dihydroisoquinolin-1-ylphosphonates

The Kabachnik-Fields reaction is a three-component condensation that provides an efficient pathway for the synthesis of α-aminophosphonates. nih.govnih.gov This reaction, involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602), has been successfully applied to this compound and its derivatives to create complex heterocyclic structures. nih.govnih.gov

Research has demonstrated that the reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites can be selectively guided to yield either α-amino (2-alkynylphenyl)-methylphosphonates or 1,2-dihydroisoquinolin-1-ylphosphonates, depending on the catalytic system employed. nih.govnih.gov

When the reaction is mediated by propylphosphonic anhydride (T3P®), it selectively produces α-amino (2-alkynylphenyl)-methylphosphonates in high yields. nih.gov This method is notable for its simplicity, as it proceeds effectively at room temperature and often does not require chromatographic separation for product isolation. nih.gov

Conversely, when a copper(I) chloride (CuCl) catalyst is used, the reaction proceeds through a different pathway. The initially formed α-aminophosphonate undergoes a subsequent intramolecular cyclization. The CuCl catalyst activates the alkyne's triple bond, facilitating a nucleophilic attack from the amino group. This ring-closure step results in the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov A similar multicomponent reaction using diphenylphosphine oxide instead of a dialkyl phosphite can also be catalyzed by zirconium(IV) chloride to achieve the cyclized isoquinoline (B145761) product. nih.gov

The choice of catalyst is therefore crucial in determining the final product of this multicomponent reaction, as summarized in the table below.

Table 1: Catalyst-Dependent Synthesis from 2-Alkynylbenzaldehydes

Catalyst/Additive Reactants Product Type Yield Reference
T3P® 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite α-Amino (2-alkynylphenyl)-methylphosphonate High nih.gov
CuCl 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite 1,2-Dihydroisoquinolin-1-ylphosphonate Variable (27-98%) nih.govnih.gov

Cyclocondensation with Arylamines for Isoquinolone Synthesis

The reaction of this compound with arylamines provides a direct route to the synthesis of 2,3-diarylisoquinolin-1(2H)-ones, a significant class of heterocyclic compounds. researchgate.net A highly effective method utilizes zinc(II) triflate (Zn(OTf)₂) as a catalyst in an aerobic cyclocondensation process. This approach is valued for its use of an air-stable and inexpensive Lewis acid catalyst, high atom economy, and readily available starting materials. researchgate.net

The reaction is typically performed by heating a mixture of this compound and an arylamine (such as aniline) in the presence of the Zn(OTf)₂ catalyst and a base like potassium carbonate (K₂CO₃) under an oxygen atmosphere. researchgate.net The choice of solvent and temperature is critical for the reaction's success, with dimethyl sulfoxide (B87167) (DMSO) at 120 °C being identified as optimal conditions. researchgate.net

The proposed mechanism involves two key steps: an initial nucleophilic addition of the arylamine to the aldehyde group to form an amino-alcohol intermediate, followed by an intramolecular hydroamination and subsequent oxidation to construct the final isoquinolone ring structure. researchgate.net This catalytic system is tolerant of various functional groups on the arylamine, including C-O, C-Br, C-F, and CN, allowing for the synthesis of diverse isoquinolone derivatives with potential for further chemical transformations. researchgate.net

Table 2: Optimized Conditions for Zn(OTf)₂-Catalyzed Isoquinolone Synthesis

Catalyst Base Solvent Temperature Atmosphere Product Yield Reference

Iodine-Mediated Cascade Oxidative Functionalization, Cyclisation, and Annulation

Molecular iodine serves as an effective and mild Lewis acid and oxidizing agent for promoting complex cascade reactions involving this compound. rsc.org A notable example is the iodine-mediated electrophilic tandem cyclization with anthranilic acid, which leads to the formation of 1,2-dihydroisoquinoline-fused benzoxazinones. rsc.org

This transformation is a one-pot process that constructs multiple rings and stereocenters with high diastereoselectivity. The reaction is initiated by the condensation of 2-alkynylbenzaldehyde with anthranilic acid to form an intermediate Schiff base. Molecular iodine then activates the alkyne for an intramolecular 6-endo-dig cyclization. This is followed by an intramolecular C-O bond formation, completing the cascade to yield the fused heterocyclic product. rsc.org

This methodology highlights the utility of iodine in facilitating complex molecular constructions under relatively mild conditions, avoiding the need for metal catalysts. rsc.orgnih.gov The reaction showcases several transformations—functionalization, cyclization, and annulation—occurring in a single operation.

Table 3: Iodine-Mediated Cascade Cyclization

Reagent Reactants Solvent Key Steps Product Reference

Specific Cyclization Pathways

Intramolecular Cyclization in Anthracenone (B14071504) Derivatives Synthesis

While the direct intramolecular cyclization of this compound to form anthracenone derivatives is not prominently documented, a closely related transformation has been achieved starting from 2-(1-arylvinyl)benzaldehydes. A visible-light-induced photocatalytic intramolecular cyclization of these vinyl analogues affords 10-methylanthracen-9(10H)-one derivatives in moderate to good yields. nih.gov

This reaction proceeds at room temperature under blue LED irradiation, using an Iridium(III) photocatalyst and an amine base. nih.gov Mechanistic studies suggest that the reaction occurs via an energy transfer from the excited photocatalyst to the substrate. This generates a diradical intermediate that undergoes a sequence of a 1,5-hydrogen shift, 6π electrocyclization, and finally aromatization to yield the anthracenone product. nih.gov This pathway highlights a modern photochemical approach to constructing complex polycyclic systems from related benzaldehyde precursors.

Cycloisomerization of 2-Alkynyl Benzaldoxime to Isoquinoline Derivatives

2-Alkynyl benzaldoxime, an easily prepared derivative of this compound, is a versatile precursor for the synthesis of isoquinoline derivatives, particularly isoquinoline N-oxides. acs.org The cycloisomerization of this substrate can be promoted by various catalysts, leading to a 6-endo-dig cyclization. acs.org

This reaction typically proceeds through the formation of a cyclic nitrone intermediate, which is the isoquinoline N-oxide. acs.org Various catalytic systems have been developed to facilitate this transformation:

Silver and Copper Co-catalysis: A combination of silver triflate (AgOTf) and copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient multi-catalytic system for the intramolecular cycloisomerization to form isoquinoline N-oxides.

Silver or Bromine Electrophiles: The cyclization can also be initiated by electrophiles such as silver triflate (AgOTf) or bromine (Br₂). The resulting isoquinoline N-oxide can then be subjected to a subsequent deoxygenation step. Using carbon disulfide (CS₂) as the deoxygenating agent, the N-oxide is efficiently converted to the corresponding isoquinoline derivative.

Protic Media: In some cases, the cyclization to isoquinoline N-oxides can proceed simply by heating in a protic solvent like methanol, suggesting the reaction follows an ionic pathway.

This two-step sequence of cyclization followed by deoxygenation provides a robust and flexible route to functionalized isoquinolines.

Table 4: Synthesis of Isoquinoline Derivatives from 2-Alkynyl Benzaldoxime

Catalyst/Reagent Conditions Intermediate/Product Reference
AgOTf / Cu(OTf)₂ DMF/DCE, 120 °C Isoquinoline N-oxide
AgOTf or Br₂ DMF, rt Isoquinoline N-oxide
Followed by CS₂ DMF, 60 °C Isoquinoline

Formation of Tricyclic Lactones (Indeno[2,1-b]furan) and Tetracyclic Lactones (Indeno[1,2-c]isocoumarin) via Carbonylation

The synthesis of complex lactone frameworks from this compound derivatives has been explored through cascade reactions, though not necessarily via direct carbonylation. A highly regioselective approach has been developed for the synthesis of tricyclic lactones, specifically indeno[2,1-c]pyran-3-ones, from the closely related o-(2-acyl-1-ethynyl)benzaldehydes. researchgate.net

This transformation is achieved using the Erlenmeyer–Plöchl azlactone (EPA) reaction. researchgate.net When an o-(2-acyl-1-ethynyl)benzaldehyde is reacted with an N-acylglycine (such as hippuric acid) in the presence of sodium acetate and acetic anhydride, a cascade cyclization occurs. The process involves the sequential formation of two C-C bonds and two C-O bonds, constructing the indeno[2,1-c]pyran-3-one skeleton in a single, metal-free operation. researchgate.net

Interestingly, the reaction pathway can be diverted. If free amino acids are used instead of N-acylglycines under the same conditions, the reaction selectively yields 1-oxazolonylisobenzofurans through a 5-exo-dig cyclization, demonstrating the divergent reactivity of the starting material. researchgate.net While direct carbonylation routes to these specific tricyclic and tetracyclic lactones from this compound are not well-established, this EPA reaction on a derivative highlights a powerful, atom-economic strategy for building such complex fused-ring systems. researchgate.net

Mechanistic Investigations of 2 Phenylethynyl Benzaldehyde Reactions

Reaction Mechanism Elucidation for Cascade Cyclizations

Cascade cyclizations involving 2-(phenylethynyl)benzaldehyde often proceed through a series of intricate steps, leading to the formation of complex heterocyclic structures. The specific pathway is highly dependent on the reactants, catalysts, and reaction conditions.

A notable example is the three-component reaction of this compound, a primary amine, and diphenylphosphine (B32561) oxide. rsc.org This reaction can yield three distinct products: a phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, a 1,2-dihydroisoquinoline (B1215523), or a 2H-isoindoline derivative. rsc.org The mechanistic divergence begins with the formation of an imine intermediate from the reaction of the benzaldehyde (B42025) and the primary amine.

Pathway to N-(2-(phenylethynyl)benzyl)amine: In the absence of a catalyst, the diphenylphosphine oxide adds to the imine to form the open-chain product. rsc.org

Pathway to 1,2-dihydroisoquinoline: In the presence of a catalyst like zirconium(IV) chloride, the reaction is steered towards a cyclization pathway. rsc.org After the initial formation of the phosphine (B1218219) oxide adduct, an intramolecular hydroamination-type cyclization occurs. This involves the nucleophilic attack of the nitrogen atom onto the alkyne, facilitated by the catalyst, leading to the formation of the six-membered dihydroisoquinoline ring. This process is a 6-endo-dig cyclization.

Pathway to 2H-isoindoline: When a catalyst such as silver(I) acetate (B1210297) is used, a different cyclization manifold is favored. rsc.org The silver catalyst is believed to activate the alkyne group, promoting an intramolecular attack by the α-carbon of the phosphine oxide adduct. This 5-exo-dig cyclization results in the formation of the five-membered isoindoline (B1297411) ring. rsc.org

Further studies have shown that the 1,2-dihydroisoquinoline derivative can be converted into the more thermodynamically stable 2H-isoindoline product, suggesting an equilibrium between the two cyclic forms under certain conditions. rsc.org

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction mechanisms of this compound. These studies provide deep insights into transition states, reaction intermediates, and the energetic landscapes of the reactions.

DFT Calculations for Benzannulation/Friedel-Crafts Reactions

DFT calculations have been employed to investigate reactions that resemble benzannulation or intramolecular Friedel-Crafts-type processes. These calculations help to map the electron density changes throughout the reaction and identify the key bond-forming and bond-breaking events. For instance, in the cyclization of intermediates derived from this compound, DFT can model the intramolecular electrophilic attack of the activated alkyne or a derived species onto an aromatic ring, elucidating the feasibility and energetics of such pathways.

Examination of Activation Energies and Potential Energy Surfaces

By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed potential energy surfaces for the reactions of this compound. rsc.org These surfaces provide a quantitative understanding of the reaction kinetics and thermodynamics. For the multicomponent reaction leading to isoquinoline (B145761) and isoindoline derivatives, computational studies have shown the relative energy barriers for the competing 6-endo-dig and 5-exo-dig cyclization pathways. rsc.org These calculations help to explain the catalyst-dependent product selectivity, where different catalysts stabilize the transition state for one pathway over the other.

Computational Insights into Regioselectivity and Stereocontrol

Computational models are crucial for understanding the origins of regioselectivity and stereocontrol. In cascade reactions, multiple reactive sites can compete, and computational analysis can pinpoint the factors governing the observed selectivity. For example, in the cyclization of allene (B1206475) azide (B81097) systems, DFT calculations have been used to explain the preferential formation of one regioisomer over another by comparing the activation barriers of competing cyclization pathways. nih.gov Similar principles apply to reactions of this compound, where calculations can rationalize why a particular atom attacks a specific position on the alkyne, leading to the observed regiochemical outcome.

Role of Lewis Acids in Reaction Mechanisms

Lewis acids play a pivotal role in many reactions involving this compound by activating either the aldehyde or the alkyne functionality. Computational studies can elucidate the precise nature of the interaction between the Lewis acid and the substrate. For example, DFT calculations can model the coordination of a Lewis acid like ZrCl₄ to the nitrogen or oxygen atoms of the reaction intermediate. This coordination can increase the electrophilicity of the alkyne group, lowering the activation energy for the subsequent nucleophilic attack and facilitating the cyclization process. rsc.org The calculations can compare the efficacy of different Lewis acids by quantifying the extent of activation and the reduction in the cyclization barrier.

Mechanistic Pathways of Multicomponent Reactions

Multicomponent reactions (MCRs) involving this compound provide a powerful strategy for the rapid construction of molecular complexity from simple starting materials. The mechanistic pathways of these reactions are often intricate, involving a sequence of intermolecular and intramolecular events.

As detailed in Section 4.1, the one-pot, three-component reaction between this compound, an amine, and diphenylphosphine oxide serves as a prime example. rsc.org The reaction cascade is initiated by the reversible formation of an imine. The subsequent addition of the phosphine oxide creates a key intermediate. From this juncture, the reaction can diverge based on the catalytic conditions.

The proposed mechanism, supported by experimental and computational evidence, can be summarized as follows:

Imine Formation: this compound reacts with a primary amine to form an imine and water.

Nucleophilic Addition: Diphenylphosphine oxide adds across the C=N bond of the imine to generate the central intermediate, an α-amino phosphine oxide.

Catalyst-Controlled Cyclization:

With ZrCl₄ (Path A): The Lewis acid coordinates to the intermediate, activating the alkyne. An intramolecular 6-endo-dig cyclization occurs, where the nitrogen attacks the internal carbon of the alkyne, leading to the 1,2-dihydroisoquinoline product after protonolysis. rsc.org

With AgOAc (Path B): The silver salt activates the alkyne, favoring a 5-exo-dig cyclization. The α-carbon of the phosphine oxide adduct attacks the terminal carbon of the alkyne, yielding the 2H-isoindoline product. rsc.org

Uncatalyzed (Path C): In the absence of a suitable cyclization catalyst, the reaction terminates after the phosphine oxide addition, yielding the acyclic N-(2-(phenylethynyl)benzyl)amine product. rsc.org

This catalyst-dependent divergence highlights the subtle energetic differences between competing mechanistic pathways and demonstrates how external reagents can be used to selectively navigate a complex potential energy surface to achieve a desired chemical outcome.

Proposed Mechanisms for Catalyzed Cyclizations

The catalyzed cyclization of this compound has been a subject of significant research, leading to the proposal of several distinct mechanistic pathways depending on the catalyst and reaction conditions employed. These investigations, often supported by quantum chemical calculations, provide insights into the formation of various heterocyclic products.

A notable multicomponent reaction involving this compound, a primary amine, and diphenylphosphine oxide can yield different cyclic products depending on the catalyst used. rsc.org For instance, zirconium(IV) chloride has been identified as a highly effective catalyst for the formation of an isoquinoline ring containing phosphine oxide. rsc.org In a different catalytic system, silver acetate selectively promotes the synthesis of 2H-isoindol-1-ylphosphine oxide. rsc.org

In the absence of a transition metal, the intramolecular cyclization of analogous 2-ynylphenols can be efficiently catalyzed by a base. nih.gov A plausible mechanism for this transformation involves the deprotonation of the phenol (B47542) by a base such as cesium carbonate (Cs₂CO₃), forming a nucleophilic phenolate (B1203915) intermediate. nih.gov This intermediate then undergoes an intramolecular nucleophilic attack on the alkyne, which may be activated by the cesium ion through a metal-π interaction, to afford a benzo[b]furan anion. nih.gov Subsequent protonation of this intermediate yields the final 2-substituted benzo[b]furan product. nih.gov

Silver catalysts have also been employed in cascade cyclization reactions. In a reaction between 2-(1H-1,2,3-triazol-5-yl)anilines and 2-alkynylbenzaldehydes, a proposed mechanism suggests an initial condensation to form an imine. nih.gov The alkyne moiety of the imine then coordinates to the silver catalyst, activating it for subsequent intramolecular nucleophilic attack, leading to the formation of complex pentacyclic fused triazoles. nih.gov

The following tables summarize the key aspects of these proposed catalyzed cyclization mechanisms.

Table 1: Proposed Mechanism for Zirconium(IV) Chloride Catalyzed Cyclization

StepDescriptionIntermediate/Transition State
1 Coordination of Zirconium(IV) chloride to the carbonyl oxygen and the alkyne of this compound.Activated aldehyde-alkyne-Zr complex
2 Nucleophilic attack of the primary amine on the activated carbonyl carbon.Iminium ion intermediate
3 Intramolecular nucleophilic attack of the diphenylphosphine oxide on the iminium ion.Phosphonium (B103445) intermediate
4 Intramolecular cyclization via nucleophilic attack of the alkyne on the phosphonium center.Spirocyclic intermediate
5 Ring expansion and proton transfer.Dihydroisoquinoline product

Table 2: Proposed Mechanism for Silver(I) Acetate Catalyzed Cyclization

StepDescriptionIntermediate/Transition State
1 Initial formation of an imine from this compound and a primary amine.Imine intermediate
2 Coordination of the Silver(I) catalyst to the alkyne moiety of the imine.Silver-π-alkyne complex
3 Intramolecular nucleophilic attack of the nitrogen atom of the amine onto the activated alkyne.Zwitterionic intermediate
4 6-endo-dig cyclization.Vinyl silver intermediate
5 Protonolysis and tautomerization.2H-isoindole product

Table 3: Proposed Mechanism for Transition-Metal-Free Base-Catalyzed Cyclization of 2-ynylphenols

StepDescriptionIntermediate/Transition State
1 Deprotonation of the hydroxyl group of the 2-ynylphenol by a base (e.g., Cs₂CO₃).Phenolate intermediate
2 Intramolecular nucleophilic attack of the phenolate on the alkyne.Benzo[b]furan anion intermediate
3 Protonation of the anionic intermediate.2-substituted benzo[b]furan product

Spectroscopic and Analytical Characterization in 2 Phenylethynyl Benzaldehyde Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-(phenylethynyl)benzaldehyde, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aldehydic proton appears as a singlet or a doublet with a small coupling constant at a characteristic downfield shift, generally around 10.65 ppm. rsc.org The aromatic protons of the benzaldehyde (B42025) and phenyl rings resonate in the region of 7.36 to 7.95 ppm, often presenting as a complex multiplet pattern due to spin-spin coupling. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield at approximately 191.7 ppm. rsc.org The two sp-hybridized carbons of the alkyne moiety are observed at around 84.8 and 96.3 ppm. rsc.org The remaining aromatic carbons produce a series of signals in the typical aromatic region between 122.3 and 135.8 ppm. rsc.org These assignments are crucial for confirming the successful coupling of the phenylacetylene (B144264) and 2-bromobenzaldehyde (B122850) moieties.

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃. rsc.org
Atom TypeChemical Shift (δ, ppm)Description
¹H (Aldehyde)10.65d, J = 0.4 Hz
¹H (Aromatic)7.36-7.95m
¹³C (C=O)191.7Aldehyde Carbonyl
¹³C (Aromatic)122.3-135.8Aromatic Carbons
¹³C (Alkyne)96.3Alkyne Carbon
¹³C (Alkyne)84.8Alkyne Carbon

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, which has a molecular formula of C₁₅H₁₀O, the expected molecular weight is approximately 206.24 g/mol . guidechem.comguidechem.comchemspider.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of this molecular ion provides a characteristic pattern. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). arizona.edudocbrown.info The loss of the formyl radical would result in a significant peak at m/z 177, corresponding to the [C₁₄H₉]⁺ fragment. Further fragmentation of the aromatic rings can also occur, leading to smaller charged species. The analysis of these fragmentation patterns is essential for confirming the compound's structure. docbrown.infochemguide.co.uk

Expected Mass Spectrometry Fragmentation for this compound.
m/zProposed FragmentLoss From Molecular Ion
206[C₁₅H₁₀O]⁺Molecular Ion (M⁺)
205[C₁₅H₉O]⁺H
177[C₁₄H₉]⁺CHO
152[C₁₂H₈]⁺C₂H₂ (from C₁₄H₉)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears around 1700 cm⁻¹. docbrown.info The presence of the carbon-carbon triple bond (C≡C) of the alkyne is indicated by a stretching vibration in the region of 2100-2260 cm⁻¹, although this peak can sometimes be weak. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretch of the aldehyde group appears as a pair of bands between 2880 and 2650 cm⁻¹. docbrown.info Vibrations associated with the benzene (B151609) rings are seen between 1625 and 1440 cm⁻¹. docbrown.info

Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aldehyde C-HStretching2880-2650
Alkyne C≡CStretching2260-2100
Aldehyde C=OStretching~1700
Aromatic C=CStretching1625-1440

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₅H₁₀O), the calculated monoisotopic mass is 206.073165 Da. chemspider.com An HRMS analysis would be expected to yield an experimental mass value extremely close to this calculated value (typically within 5 ppm error). This high degree of accuracy provides definitive confirmation of the molecular formula, lending strong support to the proposed structure. For example, in studies of related compounds, HRMS is used to confirm the formulas of reaction products, such as C₃₁H₃₁NOP (calculated: 464.2069, found: 464.2065). rsc.org

X-ray Crystallography for Structural Confirmation

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Phenylethynyl)benzaldehyde, and how can reaction parameters be optimized?

  • Answer : The primary method involves Sonogashira coupling , where 2-bromo-benzaldehyde derivatives react with phenylacetylene under palladium/copper catalysis. For example, 5-methoxy-2-(phenylethynyl)benzaldehyde was synthesized via this method with high yields by optimizing reaction time (18–24 hours), temperature (80–100°C), and solvent (THF/triethylamine mixtures) . To enhance purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring reaction progress via TLC ensures optimal termination.

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and alkyne C≡C stretches (~2200 cm⁻¹) .
  • NMR : 1H^1H-NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/alkyne protons. 13C^{13}C-NMR detects the aldehyde carbon (δ ~190 ppm) and sp-hybridized carbons (δ 80–100 ppm).
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What safety protocols are essential for handling this compound?

  • Answer : Due to its aldehyde group, use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides). Store under inert gas (argon) at 2–8°C. In case of skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do catalytic systems like gold(I) influence reaction pathways in multicomponent reactions involving this compound?

  • Answer : Gold(I) catalysts enable dual σ- and π-activation. For example, in reactions with amines and diphenylphosphine oxide, Au(I) promotes imine formation (σ-activation) and intramolecular hydroamination (π-activation), yielding phosphinoyl-functionalized isoquinolines. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps, guiding catalyst selection (e.g., AuCl vs. AuBr₃) for regioselectivity .

Q. How can researchers resolve contradictions in reactivity data under divergent conditions (e.g., solvent polarity, temperature)?

  • Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Sonogashira coupling, while non-polar solvents (toluene) favor alkyne activation.
  • Thermodynamic vs. Kinetic Control : At elevated temperatures (100°C), thermodynamic products dominate (e.g., 1,2-dihydro-isoquinoline), while lower temperatures (25°C) favor kinetic intermediates. Use DSC or computational modeling (DFT) to map energy profiles .

Q. What strategies enable the design of biologically active derivatives from this compound?

  • Answer :

  • Structural Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzaldehyde para-position to enhance electrophilicity for nucleophilic additions.
  • Multicomponent Reactions : Combine with primary amines and phosphine oxides to generate phosphinoyl-amine hybrids, which exhibit enzyme inhibition (e.g., kinase targets). Validate activity via in vitro assays (IC₅₀ measurements) .
  • Computational Docking : Use tools like AutoDock to predict binding affinity toward biological targets (e.g., ATP-binding pockets) .

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Feasible Synthetic Routes

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2-(Phenylethynyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.